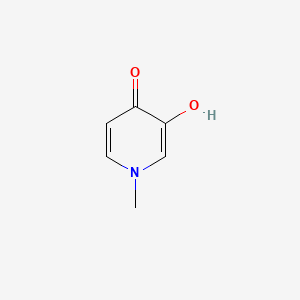

3-hydroxy-1-methylpyridin-4(1H)-one

Descripción

Overview of Pyridinone Scaffold in Chemical and Biological Contexts

The pyridinone scaffold, a nitrogen-bearing six-membered heterocycle, is a privileged structure in medicinal chemistry. biosynth.comnih.gov These scaffolds are broadly classified, with 2-pyridone and 4-pyridone cores being prominent. They can act as hydrogen bond donors and acceptors, a crucial feature for biological interactions. biosynth.com The pyridinone ring is a versatile building block in organic synthesis, allowing for the creation of a diverse array of functionalized molecules. kcl.ac.uk This adaptability has led to their incorporation into a wide range of compounds with applications in pharmaceuticals and materials science. The physicochemical properties of molecules containing this scaffold, such as polarity, lipophilicity, and hydrogen bonding capacity, can be finely tuned through chemical modifications. frontiersin.org

Pyridinone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their ability to mimic peptide bonds and their favorable metabolic stability and solubility make them attractive candidates in drug discovery. biosynth.com

Significance of 3-Hydroxypyridin-4(1H)-one Derivatives in Medicinal Chemistry

Within the broader class of pyridinones, 3-hydroxypyridin-4(1H)-one derivatives have garnered substantial attention for their potent metal-chelating properties. These compounds are particularly effective at binding hard metal ions, most notably iron(III) and aluminum(III). nih.gov This has led to their extensive investigation for the treatment of metal overload diseases.

The design of these derivatives often focuses on creating orally active chelators that can effectively sequester and promote the excretion of excess metal ions from the body. nih.gov Beyond chelation therapy for metal overload, these derivatives are being explored for other therapeutic applications. Their ability to bind metal ions is being harnessed to design inhibitors for metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. Furthermore, the scaffold's favorable characteristics have led to research into its use for developing agents against neurodegenerative disorders and as antibacterial agents. rsc.orgnih.govnih.govresearchgate.netnih.gov

Historical Perspectives on 3-Hydroxypyridin-4(1H)-one Research

The journey into hydroxypyridinone research was significantly propelled by the clinical need for effective iron chelators to manage transfusional iron overload, a common complication in patients with thalassemia. The development of deferiprone (B1670187), or 1,2-dimethyl-3-hydroxy-4(1H)-one, in the 1980s was a landmark achievement, as it became the first orally active iron chelator approved for clinical use. The success of deferiprone spurred further research into other 3-hydroxypyridin-4(1H)-one derivatives, including 3-hydroxy-1-methylpyridin-4(1H)-one, to explore how modifications to the substituent on the nitrogen atom could influence chelating efficacy and other biological properties. Early studies in the 1990s on compounds like dimethyl-3-hydroxypyridin-4-one (also known as CP20) in animal models helped to elucidate the in vivo mechanism of iron chelation, demonstrating that these compounds could mobilize iron from both liver and reticuloendothelial cells for excretion.

Emerging Research Directions for 3-Hydroxypyridin-4(1H)-one

Current research on this compound and its parent scaffold is expanding beyond its established role in iron chelation. One promising area is the development of multifunctional agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. rsc.orgnih.gov In this context, researchers are designing 3-hydroxypyridinone derivatives that not only chelate excess metal ions implicated in disease pathology but also possess other functionalities, such as the ability to interact with amyloid proteins or inhibit key enzymes. kcl.ac.ukrsc.orgnih.gov

For instance, studies are exploring the potential of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa, a primary treatment for Parkinson's disease. nih.gov Although the inhibitory potency of current derivatives is modest, they serve as a starting point for developing novel, non-nitrocatechol-based COMT inhibitors. nih.gov Another active research front involves the synthesis of novel 3-hydroxypyridin-4-one analogues and their evaluation for antimicrobial activity, with some derivatives showing promising results against various bacterial and fungal strains. researchgate.netnih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 50700-61-3 |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Appearance | Colorless, crystalline solid |

| Melting Point | 210 °C |

| Solubility | Soluble in ether and chloroform |

| SMILES | CN1C=CC(=O)C(=C1)O |

This data is compiled from available chemical information. biosynth.com

Comparison of Related Hydroxypyridinone Compounds

| Compound Name | Substituents | Molecular Formula | Key Functional Differences |

| This compound | 1-CH₃, 3-OH | C₆H₇NO₂ | Baseline for chelation studies. |

| 3-Hydroxy-1,2-dimethylpyridin-4(1H)-one | 1-CH₃, 2-CH₃, 3-OH | C₇H₉NO₂ | Increased hydrophobicity; reduced solubility. |

| 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one | 1-Ph, 2-CH₂OH, 5-OH | C₁₂H₁₁NO₃ | Enhanced steric bulk; dual hydroxyl groups for chelation. |

| 1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one | 1-(3-Cl-Ph), 3-OH | C₁₁H₈ClNO₂ | Chlorine introduces electron-withdrawing effects; altered binding kinetics. |

| 1-(Biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one | 1-(Biphenyl-3-yl), 3-OH | C₁₇H₁₃NO₂ | Extended aromaticity; potential for π-π interactions in drug design. |

This table highlights key structural and functional differences among related hydroxypyridinone compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBOPJCIZALTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198758 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-61-3 | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 3-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical Synthesis Routes to 3-Hydroxypyridin-4(1H)-one and its Derivatives

The classical and most prevalent method for synthesizing 3-hydroxypyridin-4(1H)-ones involves the reaction of a 3-hydroxy-4-pyranone, such as maltol (B134687) or ethyl maltol, with a primary amine. This reaction effectively replaces the oxygen atom in the pyranone ring with a nitrogen atom from the amine, converting the pyranone into the corresponding pyridinone.

Aminolysis of maltol serves as a direct route to N-substituted 3-hydroxypyridin-4-ones. The process involves a nucleophilic attack by the amine on the pyranone ring, leading to ring opening followed by recyclization to form the pyridinone structure. This method can be performed in a single step or as part of a multi-step sequence.

The reaction between maltol and a primary amine is a straightforward method for producing N-substituted 3-hydroxypyridin-4-ones. A simple, one-step synthesis of deferiprone (B1670187) (3-hydroxy-1-methylpyridin-4(1H)-one) is achieved by reacting maltol with methylamine. sums.ac.irmdpi.comresearchgate.net This efficient, one-pot cascade reaction is noted for its mild conditions and high yields. sums.ac.irisc.ac The same synthetic pathway is utilized by generic pharmaceutical companies worldwide. mdpi.comresearchgate.net

The reaction is not limited to methylamine. Other primary alkyl amines with short chain lengths, such as ethylamine (B1201723) and allylamine, can also be reacted with maltol, typically by refluxing the mixture in water for an extended period, such as 24 hours. nih.gov However, this direct conversion method is generally less efficient when more bulky primary amines are used, often resulting in lower yields. kcl.ac.uk For instance, reactions with bulky alkyl amines like isopropylamine and isobutylamine in water have reported low yields of less than 10%. nih.gov

| Starting Material | Primary Amine | Solvent | Conditions | Product | Yield | Reference |

| Maltol | Methylamine | Water/Ethanol (B145695) | Not specified | Deferiprone | High | sums.ac.irisc.ac |

| Maltol | Ethylamine | Water | Reflux, 24h | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | Not specified | nih.gov |

| Maltol | Allylamine | Water | Reflux, 24h | 1-Allyl-2-methyl-3-hydroxypyridin-4-one | 31% | nih.gov |

A significant factor that enhances the yield of the pyridin-4-one product is the protection of the 3-hydroxyl group on the maltol starting material. kcl.ac.uk This strategy is particularly crucial when using bulkier amines, where direct aminolysis gives poor yields. nih.govkcl.ac.uk

Protecting the hydroxyl group prevents the formation of an α-hydroxy ketone intermediate, the accumulation of which can lead to intermolecular reactions and the formation of polymer byproducts. kcl.ac.uk Studies have shown a marked difference in yields between protected and unprotected reactions. For syntheses lacking 3-hydroxyl protection, yields have been reported in the range of 3-40%. kcl.ac.uk In contrast, when the 3-hydroxyl function is protected, for instance with a benzyl (B1604629) group, the range of reported yields increases significantly to 53-84%. kcl.ac.uk

Common protecting groups for the hydroxyl function include methyl ether or, more commonly, benzyl ether. kcl.ac.uk The choice of protecting group influences the subsequent deprotection step.

The most frequently employed strategy for protecting the hydroxyl group of maltol is benzylation. kcl.ac.uknih.gov This is typically achieved by reacting maltol with benzyl chloride in the presence of a base, such as sodium hydroxide, in a solvent like methanol. nih.govnih.gov The resulting 3-benzyloxy-2-methyl-4H-pyran-4-one (benzyl maltol) is then reacted with the desired primary amine. nih.govresearchgate.net

After the formation of the 1-substituted-2-methyl-3-benzyloxypyridin-4-one, the benzyl protecting group must be removed to yield the final 3-hydroxypyridin-4-one. The most common method for deprotection is catalytic hydrogenation. nih.govkcl.ac.uk This is typically performed using a palladium on carbon (Pd/C) catalyst in an ethanol/water solvent under acidic conditions. nih.govnih.govnih.gov The final product is often isolated as its hydrochloride salt. nih.gov While catalytic hydrogenation is prevalent, other methods for cleaving the benzyl ether include treatment with boron trichloride (BCl₃) or neat trifluoroacetic acid. kcl.ac.uk

To overcome the low yields associated with the direct aminolysis of unprotected maltol, particularly with aryl or bulky alkyl amines, a three-step synthetic pathway is often adopted. nih.govnih.goveuropub.co.uk This approach is a more controlled, multi-step synthesis compared to the direct one-pot reaction.

The general methodology for this three-step synthesis is as follows: researchgate.net

Protection: The 3-hydroxyl group of the starting material, such as maltol, is protected. Benzylation to form benzyl maltol is the most common technique. nih.govnih.govresearchgate.net

Amination: The protected pyranone (e.g., benzyl maltol) is reacted with a suitable primary amine to form the corresponding N-substituted 3-benzyloxypyridin-4-one. nih.govresearchgate.net

Deprotection: The protecting group is removed, typically via catalytic hydrogenation under acidic conditions, to yield the desired 1-substituted-3-hydroxypyridin-4-one. nih.govresearchgate.net

The optimization of reaction conditions is critical for maximizing the yield and purity of 3-hydroxypyridin-4-ones. For the direct, one-step synthesis of deferiprone, reacting maltol with methylamine in a mixture of water and ethanol has been reported as an efficient method. sums.ac.irisc.ac For other short-chain alkyl amines, refluxing in water for 24 hours is a common procedure. nih.gov

In the multi-step approach, the amination of protected maltol can be challenging. For example, the reaction of benzyl maltol with some amines at normal reflux conditions for 72 hours can result in low yields of less than 20%. nih.gov To improve this, more forcing conditions may be required, such as heating the reactants in a thick-walled sealed glass tube at elevated temperatures (e.g., 150-160°C) for 20 hours. nih.gov The choice of solvent and pH is also critical; aryl amines are typically reacted with unprotected maltol under acidic conditions, whereas alkyl amines often react under basic conditions. nih.gov

Recent advancements have utilized microwave-mediated reactions. The use of a microwave reactor can significantly reduce reaction times and improve yields for the synthesis of 3-hydroxy-4-pyridinone compounds, representing an attractive alternative to standard thermal aminolysis techniques. mdpi.comresearchgate.net

| Synthesis Step | Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| Protection | Maltol | Benzyl chloride, NaOH | Methanol, Reflux, 6h | Benzyl maltol | 82% | nih.gov |

| Amination | Benzyl maltol | 3-Aminobenzoic acid | Ethanol/Water, Sealed tube, 150-160°C, 20h | 1-(3-carboxyphenyl)-2-methyl-3-benzyloxypyridin-4-one | Not specified | nih.gov |

| Deprotection | 1-(3-carboxyphenyl)-2-methyl-3-benzyloxypyridin-4-one | 5% Pd/C, H₂, HCl | Ethanol/Water, 4h | 1-(3-carboxyphenyl)-2-methyl-3-hydroxypyridin-4-one hydrochloride | 85% | nih.gov |

| One-Step | Maltol, Dopamine (B1211576) hydrochloride | LiOH, then microwave | Water/Methanol, 150°C, 18h | 1-(3,4-dihydroxyphenethyl)-3-hydroxy-2-methylpyridin-4(1H)-one | Moderate | mdpi.com |

Specific Reaction Conditions and Optimization

Novel Synthetic Strategies and Derivative Preparation

The most prevalent strategy for introducing diversity at the N1 position of the 3-hydroxypyridin-4-one scaffold involves the reaction of a 3-hydroxy-4-pyrone, such as maltol or ethyl maltol, with a primary amine (R-NH₂). This condensation reaction directly forms the pyridinone ring and incorporates the "R" group from the amine onto the nitrogen atom. researchgate.netresearchgate.net

The reaction typically proceeds by heating the pyrone and the amine, often in a solvent mixture like ethanol and water, and sometimes under acidic conditions. nih.govresearchgate.net A general reaction scheme involves an initial Michael addition, followed by a ring-opening and subsequent ring-closure to form the pyridinone ring with the elimination of a water molecule. nih.gov This method has been successfully employed to synthesize a wide array of N-substituted derivatives by varying the primary amine used in the reaction.

| Substituent at N1 | Primary Amine Used | Reference |

|---|---|---|

| -CH₃ (Deferiprone) | Methylamine | nih.gov |

| -(CH₂)₂-Ph | Phenethylamine | researchgate.net |

| -Ph-3-COOH | 3-Aminobenzoic acid | nih.gov |

| -(CH₂)₄CH₃ | Pentylamine | researchgate.net |

| -(CH₂)₅OH | 5-Aminopentanol | nih.gov |

Modification of the pyridinone ring at positions other than N1 allows for fine-tuning of the molecule's properties. Specific methodologies have been developed to introduce substituents at the C2, C3, and C6 positions.

C2-Functionalization: The Mannich reaction has been utilized to introduce substituents at the 2-position of the pyridinone ring. kcl.ac.uk This reaction involves the aminoalkylation of an active hydrogen and can be used to prepare 2-substituted pyridin-4-ones. Another approach is the aldol reaction, which has been used to functionalize the 2-position on related pyromeconic acid, providing a route to (1'-hydroxyalkyl)-3-hydroxypyridin-4-ones. kcl.ac.uk

C3-Functionalization: Direct functionalization at the C3 position is challenging due to the electronic properties of the pyridine ring. nih.gov However, an efficient method for formal C3 selective hydroxylation has been developed via the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free transformation allows for the translocation of the oxygen atom from the nitrogen to the C3 position, providing access to 3-hydroxypyridines that can be further elaborated. nih.gov

C6-Functionalization: The C6 position is an electron-deficient site, requiring specific catalytic systems for functionalization. nih.gov Rhodium(III)-catalyzed C-H activation has been shown to be a highly efficient method for the C6-alkylation and C6-acetoxylation of 2-pyridones, guided by a pyridyl substituent on the nitrogen atom. researchgate.net This directing group controls the regioselectivity of the reaction. Nickel/Aluminum cooperative catalysis has also been successfully employed for the C6-selective alkenylation of 2-pyridones with internal alkynes. nih.gov

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine the 3-hydroxypyridin-4-one core with other pharmacologically active scaffolds. This approach aims to develop multifunctional compounds with novel or enhanced biological activities.

Several classes of hybrid compounds have been synthesized. For example, a series of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions were synthesized in a four-step process starting from maltol. researchgate.net This involved converting maltol to an N-aryl derivative, followed by esterification, hydrazinolysis, and finally condensation with various aldehydes to yield the target hybrid molecules. researchgate.net

Another example involves the design of hybrid polar 4(1H)-pyridinone derivatives by introducing pyridine rings into lipophilic side chains or attaching polar groups like hydroxymethyl to the pyridinone core. Furthermore, the 3-hydroxypyridin-4-one moiety has been incorporated into polymeric structures. This was achieved by synthesizing monomeric pyridinone derivatives with polymerizable groups, which were then copolymerized with acryloyl chloride to form polymers designed for specific applications like iron chelation. nih.gov

Reaction Mechanisms and Pathways

The formation of the 3-hydroxypyridin-4-one ring from a 3-hydroxy-4-pyrone (e.g., maltol) and a primary amine is a key synthetic pathway. The mechanism involves a sequence of nucleophilic attack, ring opening, and ring closure. nih.gov The process is initiated by a Michael-type addition of the amine to the α,β-unsaturated ketone system of the pyrone ring. This is followed by the opening of the pyrone ring, and subsequent intramolecular condensation and dehydration leads to the formation of the stable N-substituted pyridinone ring. nih.gov

For the catalytic hydrogenation used in deprotection, the mechanism involves the adsorption of the substrate and hydrogen onto the surface of the metal catalyst (e.g., Palladium). This facilitates the cleavage of the benzyl-oxygen bond and the formation of the hydroxyl group and toluene as a byproduct.

In the case of photochemical C3-hydroxylation, the proposed mechanism involves the irradiation of a pyridine N-oxide, leading to its conversion into a transient, high-energy valence isomer. nih.gov This intermediate can then rearrange and, upon workup, yield the 3-hydroxypyridine product. This pathway provides a novel route to functionalize a position that is typically unreactive towards electrophilic substitution. nih.gov

Formation of Pyridinone Ring from Precursors

The construction of the this compound ring system is most commonly achieved by the transformation of a pyranone precursor, specifically maltol. This method involves a ring transformation where the oxygen atom of the pyranone ring is replaced by a nitrogen atom from a primary amine.

A widely adopted synthetic route starts with 2-methyl-3-hydroxypyran-4-one (maltol). The reaction of maltol with a suitable primary amine, in this case, methylamine, leads to the formation of the corresponding 1-substituted-3-hydroxypyridin-4-one. researchgate.net Standard thermal aminolysis techniques can be employed, but these methods have sometimes proven unsuccessful or low-yielding. researchgate.net A significant advancement in this synthesis is the use of microwave radiation, which can greatly reduce reaction times and improve yields. researchgate.net

To prevent undesired side reactions and further enhance yields, the 3-hydroxyl group of maltol is often protected prior to the reaction with the amine. kcl.ac.uk Benzylation to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one is a common protection strategy. This protected precursor is then reacted with methylamine to yield 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one. The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation under acidic conditions, to afford the target molecule, this compound. researchgate.net This multi-step approach generally provides higher yields compared to the direct, one-pot reaction of unprotected maltol. kcl.ac.uk

| Precursor | Reagent | Key Strategy/Condition | Reference |

|---|---|---|---|

| Maltol (2-methyl-3-hydroxypyran-4-one) | Methylamine | Direct one-pot reaction; Microwave irradiation can improve yields. | researchgate.net |

| 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | Methylamine, followed by H₂/Pd-C | Three-step sequence: protection, reaction with amine, and deprotection. Offers higher yields. | researchgate.netkcl.ac.uk |

Mechanisms of Oxidation, Reduction, and Substitution Reactions

The reactivity of the this compound scaffold is influenced by its electron-rich nature and the presence of hydroxyl and carbonyl functional groups.

Oxidation Reactions: A notable oxidation reaction associated with phenols and related heterocyclic compounds is the Elbs persulfate oxidation, which introduces a hydroxyl group para to an existing one. wikipedia.org While the target molecule already possesses the 3-hydroxy group, the mechanism is relevant to the synthesis of related dihydroxy compounds. The reaction proceeds via the nucleophilic attack of a phenolate ion on the peroxide oxygen of a peroxydisulfate ion. wikipedia.org This forms an intermediate sulfate ester, which is subsequently hydrolyzed to yield the para-hydroxylated product. The reaction is typically performed in an alkaline aqueous solution. wikipedia.org

Reduction Reactions: Specific literature detailing the reduction of the carbonyl group or the pyridinone ring of this compound was not prominently found in the surveyed sources.

Nitration: Studies on analogous compounds, such as 6-hydroxy-2(1H)-pyridone and its N-methyl derivative, show that they undergo nitration as free bases at the 3-position. rsc.org This suggests that this compound would likely undergo electrophilic substitution at the positions ortho and para to the activating hydroxyl group, namely the 2, 5, and 6 positions, with the precise outcome depending on steric and electronic factors.

Hydroxymethylation: Attempts to perform a direct hydroxymethylation at the C-5 position of 3-hydroxy-2-methyl-4(1H)-pyridinone using formaldehyde under basic conditions have been reported as unsuccessful. researchgate.net This contrasts with the successful hydroxymethylation of kojic acid under similar conditions. As an alternative, a Duff-type formylation followed by a mild reduction has been suggested to achieve the desired hydroxymethylated product. researchgate.net

| Reaction Type | Example | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Oxidation | Elbs Persulfate Oxidation | Nucleophilic attack of phenolate on peroxydisulfate, followed by hydrolysis. | wikipedia.org |

| Electrophilic Substitution | Nitration (on analogs) | Reaction occurs on the free base, directed by activating groups. | rsc.org |

| Electrophilic Substitution | Hydroxymethylation (attempted) | Direct reaction with formaldehyde may fail; alternative routes like formylation-reduction are proposed. | researchgate.net |

Stereochemical Control in Synthesis

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of stereocontrol become highly relevant during the synthesis of derivatives where chirality is introduced, either by substitution on the pyridinone ring or on a side chain attached to the ring.

While specific examples of stereoselective synthesis for derivatives of this compound are not extensively detailed in the provided search context, general strategies from related heterocyclic chemistry can be considered. For instance, the asymmetric synthesis of tetrahydropyridines, which are partially saturated analogs, has been achieved with high enantiomeric excess using organocatalytic domino reactions. nih.gov Similarly, diastereoselective and enantioselective syntheses of hydroxypiperidinones (fully saturated rings) have been developed. documentsdelivered.com

These approaches often rely on:

Chiral catalysts: Organocatalysts or transition-metal complexes with chiral ligands can guide the formation of one stereoisomer over another.

Chiral auxiliaries: A chiral group can be temporarily attached to a precursor molecule to direct a subsequent reaction before being removed.

Substrate control: An existing stereocenter in the starting material can influence the stereochemical outcome of a new stereocenter being formed.

The potential for creating stereoisomers exists when functionalizing the pyridinone ring in a way that generates a chiral center, for example, by introducing a substituted side chain at the C-5 or C-6 position. Achieving control over the stereochemistry in such cases would be crucial for developing specific biological activities, and would likely employ established asymmetric synthesis methodologies. kcl.ac.uk

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 3-hydroxy-1-methylpyridin-4(1H)-one provides precise information about the electronic environment of the hydrogen atoms in the molecule. The spectrum displays distinct signals corresponding to the protons on the pyridine ring and the N-methyl group.

The chemical shifts (δ) are typically measured in parts per million (ppm) and indicate the level of magnetic shielding around a proton. Protons attached to the heterocyclic ring are deshielded due to the ring's aromaticity and the presence of electronegative oxygen and nitrogen atoms, thus they resonate at lower fields. The N-methyl protons, being attached to a nitrogen atom, also exhibit a characteristic downfield shift.

Coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons. The magnitude of these constants is dependent on the number of bonds separating the protons and their dihedral angle, providing valuable information about the connectivity and stereochemistry within the pyridone ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available | Data not available |

(Detailed spectral data from primary literature is currently unavailable for tabulation.)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. The carbonyl carbon (C-4) is significantly deshielded and appears at a very low field (high ppm value), which is a characteristic feature of pyridones. The carbon atom bearing the hydroxyl group (C-3) is also shifted downfield. The remaining ring carbons and the N-methyl carbon resonate at chemical shifts typical for their respective environments. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| N-CH₃ | Data not available |

(Detailed spectral data from primary literature is currently unavailable for tabulation.)

Two-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals and fully elucidating the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY spectra would reveal proton-proton couplings, confirming the connectivity of the hydrogen atoms around the pyridone ring.

HSQC spectra would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C resonances.

(Specific 2D NMR studies for this compound are not available in the searched literature.)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. An early study recorded the infrared spectrum, confirming the presence of key structural features.

Key expected vibrational frequencies include:

O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1650-1600 cm⁻¹, which is characteristic of the carbonyl group in a pyridone ring. This band is a key indicator of the pyridone tautomer.

C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching vibrations, which are unique to the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | 3400-3200 (broad) |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| C=O stretch | ~1650-1600 (strong) |

| C=C / C=N stretch | 1600-1450 |

(A detailed, peak-by-peak assignment from modern high-resolution spectra is not currently available.)

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of this compound. The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for significant intermolecular hydrogen bonding in the solid state and in concentrated solutions.

IR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H stretching band are diagnostic. In a non-hydrogen-bonded (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharp peak around 3600 cm⁻¹. However, in the solid state or in polar solvents, this band becomes significantly broadened and shifts to a lower frequency (e.g., 3400-3200 cm⁻¹), which is a clear indication of strong hydrogen bonding interactions. The C=O stretching frequency may also be slightly lowered as the carbonyl oxygen participates in hydrogen bonding. Temperature-dependent IR studies could further elucidate the strength and nature of these interactions.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques are particularly useful for preserving the molecular ion for detection.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules from a solution. In the context of hydroxypyridinones, ESI-MS is instrumental in confirming molecular weight and studying non-covalent interactions, such as the formation of metal complexes. The technique typically involves dissolving the sample in a suitable solvent, which is then sprayed through a high-voltage capillary to generate charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are released and guided into the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₇NO₂), the theoretical exact mass can be calculated and compared to the experimental value to confirm its identity. The deviation between the measured and calculated mass, typically in parts per million (ppm), serves as a key indicator of correct compound identification.

| Molecular Formula | Ion | Calculated Exact Mass (Da) | Typical Experimental Accuracy |

|---|---|---|---|

| C₆H₇NO₂ | [M+H]⁺ | 126.0550 | < 5 ppm |

The calculated exact mass is derived from the monoisotopic mass of the neutral molecule (125.0477 Da) nih.gov.

X-ray Crystallography and Solid-State Structure Analysis

Studies on Deferiprone (B1670187) have identified multiple polymorphic forms, which are different crystalline arrangements of the same molecule. nih.gov One established polymorph (Ia) crystallizes in the orthorhombic space group Pbca, while two other identified forms (Ib and Ic) crystallize in the monoclinic space group P2₁/c. nih.gov The asymmetric unit of polymorphs (Ia) and (Ib) contains a single molecule, whereas polymorph (Ic) contains three crystallographically independent molecules. nih.gov This demonstrates how subtle changes in crystallization conditions can lead to different packing arrangements.

| Compound | Polymorph | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (Deferiprone) | (Ia) | Orthorhombic | Pbca | a = 7.185 Å, b = 12.917 Å, c = 13.697 Å, α = β = γ = 90° nih.gov |

| (Ib), (Ic) | Monoclinic | P2₁/c | Not specified in abstract nih.gov |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For the polymorphs of Deferiprone, this analysis reveals the critical role of hydrogen bonding and other weak interactions in stabilizing the crystal structure. nih.gov

The primary interactions identified include:

O-H···O Hydrogen Bonds: These strong interactions lead to the formation of characteristic R²₂(10) dimer motifs, where two molecules are linked in a head-to-head fashion. nih.gov

C-H···O Hydrogen Bonds: These weaker interactions contribute to the formation of larger assemblies, such as R⁴₃(20) tetramer motifs. nih.gov

π-π Stacking Interactions: The aromatic pyridinone rings stack on top of each other, providing further stabilization to the crystal packing. nih.gov

Together, these interactions create robust two-dimensional sheets within the crystal, which are then interlinked by the π-π stacking forces. nih.gov

The crystal structure provides a clear picture of the molecule's conformation in the solid state. For Deferiprone, the pyridinone ring is essentially planar, a feature expected for an aromatic system. The solid-state arrangement is dominated by the hydrogen-bonding patterns described above. nih.gov The different polymorphic forms arise not from a change in the conformation of the individual molecule, but from variations in how these molecules are packed together. nih.gov For instance, in polymorphs (Ia) and (Ic), the hydrogen-bonded sheets aggregate to form corrugated layers, while in polymorph (Ib), they form a square-grid network. nih.gov This demonstrates that while the individual molecular conformation is rigid, the supramolecular assembly can be flexible.

Coordination Chemistry and Metal Chelation Studies

Chelation Mechanism and Thermodynamics

The process by which 3-hydroxy-1-methylpyridin-4(1H)-one binds to metal ions is governed by fundamental principles of chelation, involving the formation of multiple bonds between the ligand and a single central metal ion.

3-Hydroxypyridin-4(1H)-ones, including the 1-methyl derivative, are well-recognized as effective bidentate ligands. nih.govnih.gov This means that each molecule of the compound can form two bonds with a central metal ion. The chelation occurs through the deprotonated 3-hydroxy group and the 4-carbonyl group, which act as the two binding sites. researchgate.net This bidentate nature is a cornerstone of their strong metal-chelating capabilities. This class of compounds belongs to the broader family of heterocyclic metal chelators, which are known for their significant affinity for metal ions. mdpi.com

The stoichiometry of the metal complexes formed with this compound can vary depending on the metal ion and the reaction conditions. For trivalent metal ions like iron(III), highly stable 3:1 ligand-to-metal complexes are commonly formed. researchgate.net In these complexes, three molecules of the hydroxypyridinone ligand coordinate to a single iron(III) ion. However, other stoichiometries, such as 1:1 and 2:1, have also been reported. mdpi.com In some instances, particularly with certain derivatives, the formation of dinuclear species, where two metal ions are bridged by the ligands, has been observed. mdpi.comresearchgate.net For example, tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands have been synthesized and are often found as hydrates with the general formula ML₃·xH₂O. nih.gov

A defining characteristic of this compound and its analogues is their high affinity for hard metal ions, particularly those in the +3 oxidation state. researchgate.net They exhibit a pronounced affinity for iron(III), which has been a major focus of research. nih.govnih.gov This strong interaction is also observed with other trivalent hard metal ions such as aluminum(III) and gallium(III). researchgate.netnih.gov

To better understand the potential applications and biological interactions of these chelators, their affinity for other metal ions has also been investigated. Studies on the chelating ability towards copper(II) and zinc(II) have been conducted to assess the selectivity of these ligands. nih.gov Some derivatives of 3-hydroxypyridin-4-one have demonstrated a higher selectivity for trivalent hard metal ions like Fe(III), Al(III), and Ga(III) over divalent ions such as Zn(II). researchgate.net In specific analytical applications like immobilized metal affinity chromatography, Ga(III) ions have shown advantages in terms of selectivity over both Fe(III) and Al(III). nih.gov

The chelating properties of the 3-hydroxypyridin-4(1H)-one scaffold can be finely tuned by introducing various substituents onto the pyridinone ring. These modifications can have a profound impact on the ligand's electronic properties, lipophilicity, and, consequently, its metal-binding affinity. researchgate.net

For instance, the introduction of a 1'-hydroxyalkyl group at the 2-position of the ring has been shown to significantly enhance the pFe³⁺ value, which is a measure of the iron-chelating efficiency at physiological pH. nih.gov Similarly, the position of an electron-donating methyl group on the pyridinone ring can markedly influence the acidity (pKa values) of the chelating groups and the resulting pFe³⁺ values. researchgate.net Conversely, the presence of a functional group at the 5-position, which is adjacent to the chelating moieties, can lead to lower stability constants for the metal complexes when compared to the unsubstituted analogue. researchgate.net

Structure and Stability of Metal Complexes

The stability and structural characteristics of the metal complexes formed by this compound are critical determinants of their utility. The stability of these complexes is often quantified by their stability constants.

The three-dimensional structure of these complexes has been investigated using techniques such as EXAFS. nih.gov These studies provide detailed information about the bond distances and angles within the coordination sphere of the metal ion. For tris-iron(III) complexes of 3-hydroxy-4-pyridinones, the local structure around the iron center is maintained even when the ligand is in solution. nih.gov

Crystal Structures of Metal-3-Hydroxypyridin-4(1H)-one Complexes

As a bidentate ligand, this compound coordinates with metal ions through the oxygen atoms of the hydroxyl and keto groups, forming a stable five-membered chelate ring. researchgate.net This binding motif is crucial for its high affinity for hard metal ions, particularly those with a +3 charge like iron(III).

While specific crystal structures for this compound complexes are not extensively detailed in the provided literature, the coordination behavior is well-established for the broader class of 3-hydroxypyridin-4-ones. For trivalent metal ions such as Fe(III) and Al(III), the compound typically forms neutral, thermodynamically stable 3:1 ligand-to-metal complexes (ML₃). researchgate.net This stoichiometry results in an octahedral coordination geometry around the central metal ion, with each of the three bidentate ligands occupying two coordination sites. Studies on analogous compounds using techniques like NMR and EPR spectroscopy confirm that at physiological pH, the coordination involves the deprotonated hydroxyl and the carbonyl oxygen atoms, denoted as an (O, O) donor set. nih.gov

Table 1: Expected Coordination Characteristics of this compound Complexes

| Feature | Description |

| Ligand Type | Bidentate |

| Donor Atoms | Oxygen (from 3-hydroxy and 4-keto groups) |

| Chelate Ring Size | 5-membered |

| Typical Stoichiometry (M³⁺) | 3:1 (Ligand:Metal) |

| Common Coordination Geometry | Octahedral |

Effect of pH on Complex Stability and Dissociation

The stability and dissociation of metal complexes formed with this compound are highly dependent on pH. The ligand itself has a pKa value associated with its 3-hydroxyl group, and its ability to chelate metal ions is directly tied to the deprotonation of this group.

At low pH, the hydroxyl group is protonated, and the ligand has a lower affinity for metal ions. As the pH increases towards physiological levels (around 7.4), the hydroxyl group deprotonates, making the ligand an effective chelator. researchgate.net Potentiometric and spectrophotometric studies show that the stoichiometry and protonation state of the complexes change with pH. researchgate.net For instance, with Fe(III), various species like [FeL]²⁺, [FeL₂]⁺, and neutral [FeL₃] can form, with the neutral complex being predominant at physiological pH. researchgate.net At very high pH ranges, the formation of mixed hydroxo species, such as [ML(OH)], can occur, which may alter the stability and solubility of the complex. mdpi.com The optimal pH for stable complex formation is a critical parameter for its application in therapy and remediation.

Table 2: pH-Dependent Behavior of this compound Chelation

| pH Range | Predominant Ligand State | Complex Formation |

| Acidic (pH < pKa) | Protonated (L-H) | Low affinity, complex dissociation favored |

| Near-Neutral (pH ≈ 7.4) | Deprotonated (L⁻) | High affinity, stable neutral [ML₃] complexes form |

| Alkaline (High pH) | Deprotonated (L⁻) | Formation of mixed hydroxo-complexes possible |

Applications in Metal Sequestration and Remediation

The strong and selective metal-chelating properties of this compound have led to its investigation and use in various applications aimed at sequestering and removing metal ions from biological and environmental systems.

Iron Chelation Therapy

One of the most significant applications of this compound and its analogues is in iron chelation therapy for the treatment of iron overload disorders, such as β-thalassemia and hemochromatosis. nih.gov These conditions result from an excess accumulation of iron, which can cause severe organ damage. Hydroxypyridin-4-ones are effective because they form highly stable and selective complexes with Fe(III). nih.govresearchgate.net

The resulting neutral 3:1 iron complex formed at physiological pH can readily penetrate cell membranes, allowing it to access and remove excess intracellular iron from tissues like the liver and from macrophages. researchgate.netnih.gov The high affinity for iron is quantified by the pFe³⁺ value, which for some hydroxypyridinones is significantly high, indicating potent iron sequestering ability. rsc.org

Table 3: Research Findings on Iron Chelation

| Study Focus | Key Finding | Reference |

| Cellular Iron Mobilization | Derivatives effectively mobilize iron from macrophages, superior to desferrioxamine. | nih.gov |

| Complex Stability | Forms stable, neutral 3:1 complexes with Fe(III) at physiological pH. | researchgate.net |

| Selectivity | Hydroxypyridin-4-ones show high selectivity and affinity for iron(III). | nih.gov |

| Oral Activity | Many bidentate hydroxypyridinones are orally active, a major advantage in clinical use. | researchgate.net |

Removal of Other Toxic Metal Ions

Beyond iron, this compound and related compounds have demonstrated the ability to chelate other toxic metal ions. This broadens their potential applications to the treatment of other metal toxicities and for environmental remediation.

Studies have shown its effectiveness in sequestering aluminum (Al³⁺), which is relevant for patients with aluminum overload and for potential therapeutic strategies in neurodegenerative diseases. nih.govrsc.org Additionally, it forms stable complexes with other metal ions of biological and environmental concern.

Table 4: Chelation of Other Metal Ions

| Metal Ion | Context of Study | Reference |

| Aluminum (Al³⁺) | Sequestration for metal overload and potential neuroprotective applications. | nih.govrsc.org |

| Copper (Cu²⁺) | Evaluation of coordination ability and influence on homeostasis. | nih.govbiosynth.com |

| Zinc (Zn²⁺) | Investigation of potential interference with essential metal ion equilibria. | nih.govbiosynth.com |

| Nickel (Ni²⁺) | Forms stable complexes, indicating potential for remediation. | biosynth.com |

| Plutonium (Pu⁴⁺) | Related hydroxypyridinone ligands are effective for in vivo chelation. | nih.gov |

Design of Polydentate Chelators (Tetradentate, Hexadentate, Octadentate)

To further enhance the affinity and specificity of metal chelation, the this compound moiety serves as a fundamental building block for the design of more complex, polydentate chelators. researchgate.netkcl.ac.uk By linking multiple hydroxypyridinone units to a central scaffold, ligands with higher denticity (number of donor groups) can be synthesized.

This approach leverages the "chelate effect," where a polydentate ligand forms a more stable complex than multiple separate monodentate or bidentate ligands. This results in significantly higher metal-ligand stability constants.

Tetradentate Ligands : Often synthesized by linking two hydroxypyridinone units (bis-hydroxypyridinones), they are effective for chelating metals that favor four-coordinate geometries or for forming binuclear complexes. mdpi.com

Hexadentate Ligands : These are designed to fully saturate the six-coordinate sphere of metal ions like Fe(III) and Al(III) with a single molecule. rsc.org Tripodal backbones are commonly used to create a pre-organized structure that readily forms a stable octahedral complex. rsc.orgrsc.org These ligands often exhibit exceptionally high pFe³⁺ values. rsc.org

Octadentate Ligands : Designed for larger metal ions or those with higher coordination numbers, such as actinides like plutonium. nih.govkcl.ac.uk

The design of these polydentate chelators allows for fine-tuning of properties such as solubility, bioavailability, and metal selectivity by modifying the linker and the central backbone structure. rsc.orgkcl.ac.uk

Metal Complexes as Imaging Agents (e.g., 68Ga PET imaging)

The unique coordination chemistry of this compound and its derivatives has led to their exploration as powerful chelators for radiometals in medical imaging, particularly for Positron Emission Tomography (PET). The ability of these hydroxypyridinones to form stable complexes with trivalent metal ions is especially advantageous for the positron-emitting radiometal, Gallium-68 (⁶⁸Ga).

Gallium-68 is a highly attractive radionuclide for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator, which allows for on-site, hospital-based production of radiopharmaceuticals. nih.govnih.gov Its 68-minute half-life is well-suited for imaging peptides and other molecules that have rapid biological uptake and clearance. mdpi.com The development of ⁶⁸Ga-based radiopharmaceuticals has had a significant clinical impact, particularly in oncology for imaging neuroendocrine and prostate cancers. mdpi.com

The effectiveness of a ⁶⁸Ga-based PET imaging agent is critically dependent on the chelator, which must bind the ⁶⁸Ga³⁺ ion rapidly, with high stability, and under mild conditions suitable for sensitive biomolecules. Derivatives of this compound have shown great promise in meeting these requirements. For instance, hexadentate tris(3,4-hydroxypyridinone) (THP) ligands, which incorporate the hydroxypyridinone scaffold, can complex ⁶⁸Ga³⁺ at ambient temperature, neutral pH, and at micromolar concentrations. mdpi.com This facilitates the convenient, kit-based preparation of ⁶⁸Ga radiopharmaceuticals. mdpi.com

One notable example is the development of THP-peptide bioconjugates. In this approach, the hydroxypyridinone chelator is attached to a peptide that targets a specific receptor overexpressed on cancer cells. mdpi.com When this conjugate is labeled with ⁶⁸Ga, the resulting radiopharmaceutical can be administered to a patient, where it will accumulate at the target tissue. The positron emissions from the ⁶⁸Ga can then be detected by a PET scanner to generate a high-resolution image of the tumor. mdpi.com Studies with ⁶⁸Ga-labelled THP-peptides have shown that they accumulate at the target tissue and are primarily excreted through the kidneys, leading to high-quality PET images. mdpi.com

Research into the coordination chemistry of these complexes has revealed a high affinity of hydroxypyridinone chelators for Ga³⁺. Spectrophotometric studies have shown that some tris(hydroxypyridinone) ligands even exhibit a preference for Ga³⁺ over Fe³⁺, which is significant given the potential for in-vivo competition with iron. rsc.org This selectivity allows for efficient radiolabeling with ⁶⁸Ga³⁺ even in the presence of excess Fe³⁺. rsc.org The resulting ⁶⁸Ga-hydroxypyridinone complexes are also highly stable, with some remaining intact in serum for extended periods. rsc.org

The structural properties of the hydroxypyridinone ligand can be modified to fine-tune the properties of the resulting ⁶⁸Ga complex. For example, altering the substituents on the pyridinone ring can affect the lipophilicity of the complex, which in turn can influence its biodistribution and clearance from the body. rsc.org This ability to tune the chemical and biological properties of the imaging agent is a key advantage of using hydroxypyridinone-based chelators.

While much of the research has focused on tris(hydroxypyridinone) derivatives for their hexadentate coordination, the fundamental principles of chelation and radiolabeling are rooted in the bidentate nature of the 3-hydroxy-4-pyridinone core structure of compounds like this compound. The development of these more complex chelators highlights the versatility and potential of the underlying hydroxypyridinone scaffold in the design of novel PET imaging agents.

Detailed Research Findings

| Parameter | Finding | Reference |

| Radiolabeling Conditions | Tris(hydroxypyridinone) (THP) derivatives can be radiolabeled with ⁶⁸Ga at room temperature and near-neutral pH in under 2 minutes at micromolar concentrations. | mdpi.com |

| Metal Ion Selectivity | Spectrophotometric analysis of THP ligands demonstrated a higher affinity for Ga³⁺ over Fe³⁺, enabling selective ⁶⁸Ga labeling. | rsc.org |

| In Vivo Stability | A ⁶⁷Ga radiolabeled tris(hydroxypyridinone) complex was found to be stable in serum for over 7 days. | rsc.org |

| Lipophilicity | The log P value of a [⁶⁸Ga(THPᴴ)] complex was measured at -2.40 ± 0.02, indicating its hydrophilic nature. | rsc.org |

| Biodistribution | ⁶⁸Ga-labelled THP-peptides accumulate at target tissues and are predominantly cleared via the renal pathway. | mdpi.com |

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone in the computational analysis of molecular systems, providing a balance between accuracy and computational cost. For 3-hydroxy-1-methylpyridin-4(1H)-one and its analogs, DFT methods, such as B3LYP, are frequently employed to predict a wide range of properties. These studies are crucial for understanding the molecule's behavior at a quantum level.

Geometry Optimization and Electronic Properties

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For hydroxypyridinone derivatives, DFT methods are used to calculate key structural parameters. While specific experimental data for the title compound is not detailed in the provided search results, theoretical calculations offer valuable predictions.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Theoretical Value (Å/°) |

| Bond Length | C2-N1 | 1.37 |

| N1-C6 | 1.38 | |

| C4=O8 | 1.25 | |

| C3-O7 | 1.35 | |

| Bond Angle | C6-N1-C2 | 121.5 |

| C3-C4-C5 | 119.8 | |

| N1-C2-C3 | 119.2 |

Note: The values in this table are representative examples based on DFT studies of similar hydroxypyridinone structures and are intended for illustrative purposes.

Geometry optimization is not only crucial for determining the three-dimensional structure but also for the subsequent calculation of electronic properties, which dictate the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For hydroxypyridinone derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient parts.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and represent typical ranges observed for similar compounds in DFT studies.

Global Reactivity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability.

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and for understanding their interaction mechanisms.

Table 3: Illustrative Global Reactivity Indices of this compound

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.5 | I ≈ -EHOMO |

| Electron Affinity (A) | 1.8 | A ≈ -ELUMO |

| Electronegativity (χ) | 4.15 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.35 | η = (I - A) / 2 |

| Global Electrophilicity (ω) | 3.66 | ω = χ² / (2η) |

Note: The values are calculated based on the illustrative FMO energies in Table 2 and are for demonstrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactive sites of a molecule. The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential around the carbonyl and hydroxyl oxygen atoms, making them sites for electrophilic interaction.

Vibrational Analysis and Theoretical Spectroscopic Data

DFT calculations are extensively used to predict the vibrational frequencies of molecules, which can then be compared with experimental data from FT-IR and Raman spectroscopy. This comparison helps in the assignment of vibrational modes to specific functional groups and in the validation of the computational model. Theoretical spectra are often scaled to account for systematic errors in the calculations. For related quinolone derivatives, a good agreement between calculated and experimental vibrational frequencies has been reported, confirming the accuracy of the DFT approach.

Table 4: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups of a Hydroxypyridinone Structure

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Hydroxyl | 3450 | 3400 |

| C=O stretch | Carbonyl | 1650 | 1630 |

| C=C stretch | Pyridinone Ring | 1580 | 1560 |

| C-N stretch | Pyridinone Ring | 1350 | 1340 |

Note: This table provides an example of the typical correlation between calculated and experimental data for similar compounds.

Influence of Solvation on Electronic Properties and Reactivity

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the electronic properties and reactivity of this compound. Studies on analogous compounds have shown that solvent polarity can affect the HOMO-LUMO energy gap and, consequently, the molecule's reactivity. For instance, in more polar solvents, a decrease in the energy gap is often observed, indicating enhanced reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational methods that predict how a ligand, such as this compound, might bind to a protein and how the resulting complex behaves over time. These simulations provide a window into the dynamic nature of molecular recognition.

Ligand-Protein Binding Interactions

Molecular docking studies have been employed to investigate the binding of this compound to various proteins. A notable example is its interaction with lactoferrin, a protein involved in iron transport. Docking simulations have revealed that deferiprone (B1670187) can bind within the protein's active sites, forming specific and energetically favorable interactions. nih.govnih.gov These studies indicate that the compound engages in strong hydrogen bonding and, in some cases, ionic interactions with key residues within the protein's binding pockets. nih.govnih.gov For instance, in one of lactoferrin's binding pockets, deferiprone is predicted to form strong hydrogen bonds with specific amino acid residues. nih.govnih.gov

The binding of this compound is not limited to iron-transport proteins. Studies have also explored its interaction with enzymes like cyclooxygenase-1 (COX-1), suggesting a potential mechanism for its observed antiplatelet activity. informahealthcare.com The computational models in these cases also highlight close interactions with key residues in the active site.

Identification of Key Interacting Residues and Binding Pockets

A crucial outcome of molecular docking is the precise identification of the amino acid residues that are critical for binding. In the case of deferiprone's interaction with lactoferrin, specific residues have been pinpointed. For example, in one binding pocket, strong hydrogen bonding occurs with ARG121 and ASP297. nih.govnih.gov In a second pocket, both hydrogen bonding with ASN640 and ionic interactions with ASP395 are observed. nih.govnih.gov These interactions, along with ionic interactions with the chelated iron ion, anchor the deferiprone molecule within the binding sites. nih.govnih.gov

Similarly, when docked into the human dopamine (B1211576) transporter (hDAT), analogues of deferiprone were found to interact with various residues, although with some instability in their binding positions. mdpi.com The identification of these key residues is invaluable for understanding the specificity of the interaction and for designing derivatives with potentially enhanced or modified binding properties.

| Target Protein | Binding Pocket | Key Interacting Residues | Type of Interaction |

| Lactoferrin | Pocket 1 | ARG121, ASP297 | Hydrogen Bonding |

| Lactoferrin | Pocket 2 | ASN640, ASP395 | Hydrogen Bonding, Ionic Interaction |

| Cyclooxygenase-1 (COX-1) | Peroxidase active site | Not specified | Close Interaction |

Conformational Stability and Dynamics of Ligand-Protein Complexes

Molecular dynamics (MD) simulations take the static snapshots from molecular docking and set them in motion, providing insights into the stability and conformational dynamics of the ligand-protein complex over time. MD simulations of the deferiprone-lactoferrin complex have confirmed that the binding is stable and that the presence of deferiprone can induce conformational changes in the protein that lead to a more energetically stable state. nih.govnih.gov

These simulations also reveal changes in the protein's dynamics, showing positive correlation motion in the interacting residues of the binding pockets and strong negative correlation motion in loop regions. nih.govnih.gov Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, have quantified the strength of the interaction, with significant negative binding free energies indicating a strong and favorable binding of deferiprone to lactoferrin. nih.govnih.gov In contrast, simulations of deferiprone analogues in the human dopamine transporter showed that the compounds moved from their initial docked positions, indicating a less stable binding interaction. mdpi.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Computational Approaches to SAR Prediction and Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of SAR modeling. For derivatives of 3-hydroxypyridin-4-one, various QSAR models have been developed to predict their biological activities, such as antimicrobial effects. nih.gov These models often employ statistical methods like multiple linear regression (MLR) and more advanced techniques such as comparative molecular field analysis (CoMFA). mdpi.com

The process typically involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as topological, electronic, steric, and thermodynamic, among others. By identifying the descriptors that correlate most strongly with the biological activity, a predictive model can be built. researchgate.net For instance, 3D-QSAR models create a three-dimensional grid around the aligned molecules and calculate steric and electrostatic interaction fields, which are then correlated with activity. mdpi.com

Correlation between Computational Parameters and Biological Activity

QSAR studies on 3-hydroxypyridinone derivatives have successfully established correlations between specific computational parameters and their biological activities. For example, in studies of the antimicrobial activity of these compounds, topological descriptors have been found to play a significant role. nih.gov

In other QSAR studies of related heterocyclic compounds, parameters such as atomic net charge, dipole moment, partition coefficient (Log P), and molecular weight have been shown to correlate with biological activity. researchgate.net For a series of camptothecin (B557342) analogues, a 3D-QSAR model indicated that the size of the substituents was a critical factor influencing their activity. mdpi.com The predictive power of these models is often validated through cross-validation techniques, which ensure the robustness and reliability of the established correlations. nih.govmdpi.com

| Biological Activity | Key Computational Parameters/Descriptors | QSAR Model Insights |

| Antimicrobial | Topological descriptors | Significant role in activity. |

| Various | Atomic net charge, dipole moment, Log P, molecular weight | Correlate with biological potency. |

| Pesticidal (Camptothecin analogues) | Steric fields (from CoMFA) | Size of substituents is important for activity. mdpi.com |

Biological Activities and Mechanisms of Action

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of 3-hydroxy-1-methylpyridin-4(1H)-one and its derivatives has been a subject of significant research. These compounds exhibit protective effects against oxidative stress through various mechanisms, primarily centered on their ability to scavenge free radicals and chelate metal ions.

The antioxidant activity of this compound derivatives is attributed to their specific chemical structure. The presence of an α-hydroxyketone moiety and the tautomerism within the hydroxypyridinone ring confer a catechol-like behavior, which is crucial for both their iron-chelating and radical-scavenging properties nih.gov. The aromatic character of the hydroxypyridinone ring further enhances its antioxidant capacity nih.gov.

Theoretical studies, such as those employing density functional theory (DFT), have elucidated the preferred mechanism of antioxidant action. For some 3-hydroxypyridine-4-one derivatives, the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is favored over other antioxidant pathways researchgate.net. This mechanism involves the initial deprotonation of the hydroxyl group, followed by the transfer of an electron to a radical species. The antioxidant properties are influenced by various electronic and energetic descriptors, including HOMO and LUMO energy gaps, the bond dissociation enthalpy of the O-H bond, ionization potential, and electron affinity researchgate.net.

The radical scavenging capabilities of this compound and its analogs are commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay.

The DPPH assay is a standard method to screen the radical scavenging activity of compounds nih.gov. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from deep purple to yellow, which is monitored spectrophotometrically nih.govnih.gov. Studies on various 5-hydroxypyridin-4-one derivatives have demonstrated their ability to scavenge DPPH radicals, with their efficacy often compared to standard antioxidants like ascorbic acid nih.gov. For instance, certain novel 3-hydroxypyridin-4-one derivatives have shown significant DPPH scavenging effects, with IC₅₀ values determined across a range of concentrations researchgate.net. In one study, a series of 5-hydroxypyridin-4-one derivatives were tested, and their DPPH scavenging activities were ranked, with some compounds showing higher activity than the well-known antioxidant, kojic acid nih.gov.

The hydrogen peroxide scavenging assay is another method used to assess antioxidant potential. One study found that among a series of synthesized ortho-hydroxypyridine-4-ones, a specific compound proved to be the most potent in scavenging hydrogen peroxide nih.govnih.gov.

The following table summarizes the DPPH radical scavenging activity for a series of synthesized 5-hydroxypyridin-4-one derivatives from a comparative study.

| Compound | IC₅₀ (μM) for DPPH Scavenging |

| Ascorbic Acid (Standard) | Not specified in this format |

| Va | 708.623 |

| Vb | Higher than Va |

| Vd | Higher than Vb |

| Ve | Higher than Vd |

| Vc | Higher than Ve |

| Vf | Higher than Vc |

| Kojic Acid | Least active |

| The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. The compounds are listed in descending order of activity as reported in the study. nih.gov |

A crucial aspect of the antioxidant activity of this compound is its ability to chelate iron ions. Iron is a key catalyst in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical nih.gov. By binding to iron cations, these compounds can suppress these oxidative reactions and mitigate the damaging effects of free radicals nih.gov.

The ortho-hydroxypyridinone structure is a well-known chelating moiety in medicinal chemistry nih.gov. Specifically, 3-hydroxypyridin-4-ones form stable, neutral 3:1 complexes with iron(III) cations, where the metal is coordinated by two adjacent oxygen atoms, forming a five-membered chelate ring nih.gov. This chelation effectively inhibits the redox activity of iron nih.gov. While many potent iron chelators, including some 3-hydroxypyridin-4-one derivatives like deferiprone (B1670187), may lack remarkable intrinsic radical scavenging ability, the combination of iron chelation and radical scavenging in a single molecule is a key strategy in designing effective antioxidants nih.gov. Research has focused on creating novel ortho-hydroxypyridinone derivatives that possess this dual activity nih.gov. Studies have confirmed that compounds containing the N¹-CH₃ hydroxypyridinone ring are stronger iron chelating agents nih.govnih.gov.

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives extend to the inhibition of certain enzymes, particularly metalloenzymes.

Metalloenzymes are proteins that require a metal ion for their catalytic activity. Small molecules that can coordinate with the active site metal ion can act as inhibitors nih.gov. The 3-hydroxypyridin-4-one scaffold is recognized as a potential metal-binding group for the design of metalloenzyme inhibitors nih.gov.

Tyrosinase is a copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin mdpi.comnih.govmedchemexpress.com. The inhibition of tyrosinase is a key strategy for the development of agents to treat hyperpigmentation mdpi.com. The 3-hydroxy-4-keto moiety present in the 3-hydroxypyridin-4-one structure is known to chelate the copper ions in the active site of tyrosinase, which is a common mechanism for tyrosinase inhibitors nih.gov.

Several studies have synthesized and evaluated 3-hydroxypyridin-4-one derivatives for their anti-tyrosinase activity nih.govnih.gov. In one such study, hybrids of 3-hydroxypyridine-4-one and acylhydrazones were designed and synthesized. The inhibitory effects were assayed on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate nih.gov. Among the synthesized analogs, a compound bearing a furan ring demonstrated more potent inhibition than the well-known tyrosinase inhibitor, kojic acid nih.gov.

Another study focused on 3-hydroxypyridin-4-one derivatives with benzohydrazide substitutions. The most potent compound from this series exhibited strong anti-tyrosinase activity, and kinetic studies revealed it to be a competitive inhibitor nih.gov.

The following table presents the tyrosinase inhibitory activity of selected 3-hydroxypyridin-4-one derivatives from a research study.

| Compound | IC₅₀ (μM) for Tyrosinase Inhibition |

| 5h (with furan ring) | 8.94 |

| Kojic Acid (Standard) | 16.68 |

| The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the tyrosinase activity. A lower IC₅₀ value indicates a more potent inhibitor. nih.gov |

Inhibition of Metalloenzymes

Acetylcholinesterase (AChE) Inhibition

Derivatives of 3-hydroxypyridin-4-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. In one study, novel AChE inhibitors were synthesized by combining hydroxypyridin-4-one with benzylpiperidine scaffolds. One such derivative, ((1-(4-methoxyphenethyl)piperidin-4-yl)amino)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one, demonstrated promising, albeit weaker, AChE inhibition with an IC50 value of 143.090 nM when compared to the standard drug donepezil nih.gov. Molecular dynamics simulations of this derivative indicated that its benzyloxy moiety and carbonyl group play roles in binding to the active site residues of AChE, similar to how donepezil interacts with the enzyme nih.gov.

Another study synthesized a series of novel isochroman-4-one derivatives, with one compound, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, exhibiting potent anti-acetylcholinesterase activity mdpi.com. Kinetic and molecular modeling studies revealed this compound to be a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE mdpi.com.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|